1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol
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Overview
Description
1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol is an organic compound with the molecular formula C15H17NO2 It features a phenyl group and a pyridin-2-yl group attached to a butane-1,4-diol backbone
Preparation Methods
The synthesis of 1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine derivatives with phenyl-substituted butane diols under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyridin-2-yl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-1-(pyridin-2-yl)butane-1,4-diol include:
1-Phenyl-1-(pyridin-4-yl)butane-1,4-diol: Differing in the position of the pyridinyl group.
1-(Pyridin-2-yl)butane-1,3-dione: Featuring a diketone structure instead of a diol.
N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine: A structurally related compound with different functional groups
Properties
CAS No. |
62714-95-8 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-2-ylbutane-1,4-diol |
InChI |
InChI=1S/C15H17NO2/c17-12-6-10-15(18,13-7-2-1-3-8-13)14-9-4-5-11-16-14/h1-5,7-9,11,17-18H,6,10,12H2 |
InChI Key |
RQNXXNJPALSNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)(C2=CC=CC=N2)O |
Origin of Product |
United States |
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